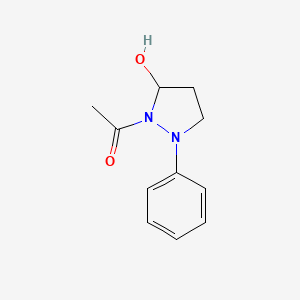
1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)ethanone
Übersicht
Beschreibung
1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolidine ring substituted with a hydroxy group and a phenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)ethanone typically involves the reaction of 2-phenylhydrazine with an appropriate aldehyde or ketone under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products .
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)ethanone can be compared with similar compounds such as:
1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone: This compound has a methyl group instead of a hydrogen atom at the 3-position of the pyrazolidine ring, which may affect its chemical and biological properties.
1-(5-Hydroxy-2-phenylpyrazolidin-1-yl)propanone: This compound has a propanone group instead of an ethanone group, which may influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(5-hydroxy-2-phenylpyrazolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(14)13-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQMKPXLNCRTJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CCN1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,4-Dichlorophenyl)-1,3-dioxoinden-2-yl]acetic acid](/img/structure/B3819608.png)
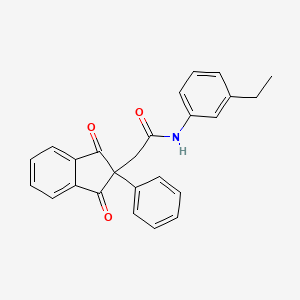

![1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B3819625.png)
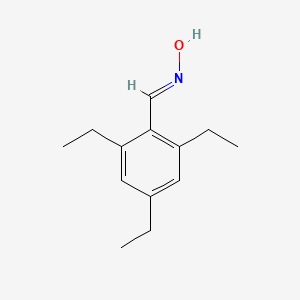
![ethyl 2-methyl-8-(1-methyl-2-pyrrolidinyl)imidazo[1,2-a]pyridine-3-carboxylate hydrochloride](/img/structure/B3819645.png)
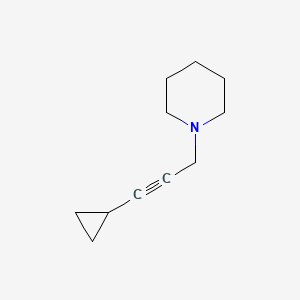
![2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B3819671.png)
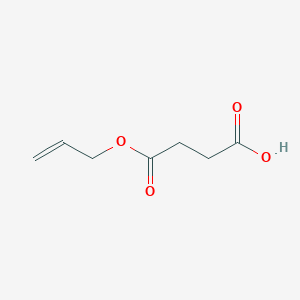
![2-[3-methylbutyl(phenylcarbamoyl)amino]ethyl N-phenylcarbamate](/img/structure/B3819675.png)
![3-{1-[1-(2-thienylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}benzoic acid](/img/structure/B3819682.png)
![2-[(3-bromo-4-hydroxy-5-methylphenyl)(3-bromo-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B3819687.png)
![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B3819698.png)
![(4-fluorobenzyl){[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3819699.png)
